AC-Ala-ala-phe-ome

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

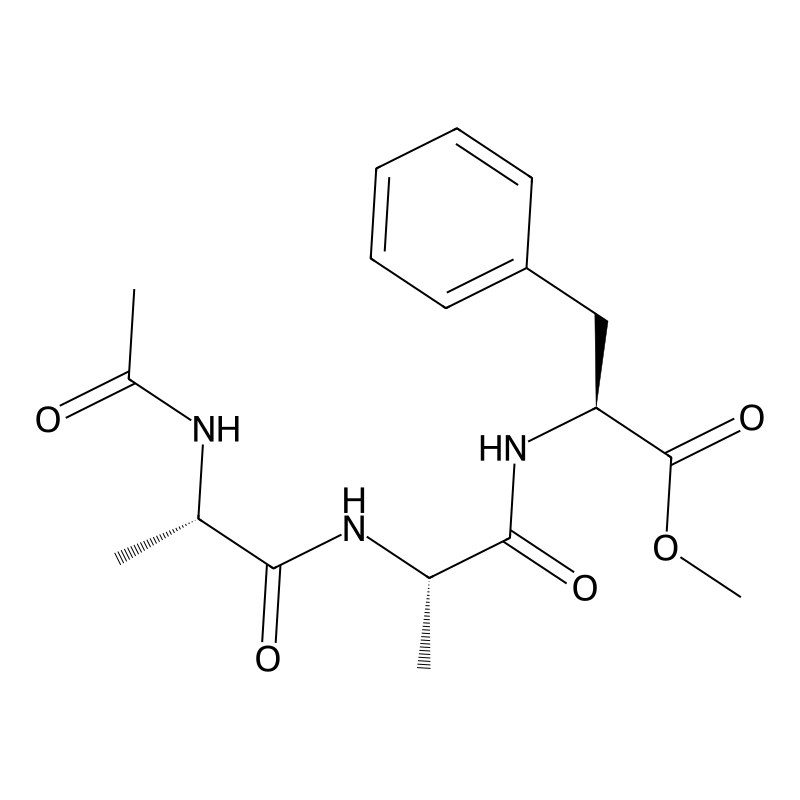

AC-Ala-ala-phe-ome, also known as Acetyl-Ala-Ala-Phe-methyl ester, is a synthetic compound with the molecular formula and a molar mass of approximately 363.41 g/mol. This compound features an acetyl group attached to the N-terminus of the dipeptide composed of two alanine residues followed by a phenylalanine residue. The methyl ester functionality at the C-terminus enhances its solubility and bioavailability, making it a valuable compound in biochemical research and potential therapeutic applications.

- Amino Acid Activation: The amino acids are activated using coupling agents like dicyclohexylcarbodiimide (DCC) or N-hydroxy succinimide (NHS).

- Peptide Bond Formation: The activated amino acids are then reacted to form peptide bonds, resulting in the formation of dipeptides and subsequently longer peptide chains.

- Esterification: The terminal carboxylic acid group of the peptide is then converted to a methyl ester through reaction with methanol in the presence of an acid catalyst.

These reactions are critical for producing AC-Ala-ala-phe-ome in a laboratory setting.

AC-Ala-ala-phe-ome exhibits various biological activities that are of interest in pharmacology and biochemistry. Research indicates that peptides containing alanine and phenylalanine can influence biological processes such as:

- Antioxidant Activity: Similar compounds have shown potential as antioxidants, helping to mitigate oxidative stress in biological systems.

- Neuroprotective Effects: Some studies suggest that dipeptides can have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

- Taste Modulation: Research has indicated that certain peptide sequences can alter taste perception, which may have implications for food science and nutrition.

The synthesis of AC-Ala-ala-phe-ome typically follows these methods:

- Solid-Phase Peptide Synthesis (SPPS): This widely used method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids.

- Liquid-Phase Synthesis: In this method, amino acids are dissolved in solution and coupled together using activating agents.

- Enzymatic Synthesis: Utilizing enzymes such as aminoacyltransferases to catalyze the formation of peptide bonds can provide a more environmentally friendly approach to synthesizing peptides like AC-Ala-ala-phe-ome .

AC-Ala-ala-phe-ome has several applications across various fields:

- Pharmaceutical Research: It serves as a model compound for studying peptide interactions and drug design.

- Nutraceuticals: Due to its potential health benefits, it may be incorporated into dietary supplements aimed at improving cognitive function or reducing oxidative stress.

- Flavor Enhancers: Its unique taste properties could be explored in food technology for flavor enhancement.

Interaction studies involving AC-Ala-ala-phe-ome focus on its binding affinities with various biological targets, including enzymes and receptors. For instance:

- Enzyme Interactions: Research has shown that peptides can influence enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Binding: Studies on similar compounds indicate that they may interact with specific receptors involved in taste perception or neurotransmission, which could lead to insights into their physiological effects.

Several compounds share structural similarities with AC-Ala-ala-phe-ome, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetyl-Alanine | Ac-Ala-OH | Simple structure; used as a building block in peptides. |

| Acetyl-Dipeptide | Ac-Ala-Phe-OH | Contains phenylalanine; often studied for taste modulation. |

| Acetyl-Tripeptide | Ac-Ala-Ala-Phe-OH | Longer chain; explores effects of increased hydrophobicity. |

AC-Ala-ala-phe-ome is unique due to its specific sequence and methyl ester modification, which may enhance its solubility and biological activity compared to simpler or longer peptides.